![molecular formula C15H16N2O B14350842 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 92887-67-7](/img/structure/B14350842.png)
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of hydrazones derived from α-dicarbonyl compounds . The reaction is often carried out in the presence of a base such as sodium ethoxide (NaOEt) and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Transition metal-free methodologies have also been explored for the sustainable production of quinoxalin-2(1H)-ones .
化学反应分析
Types of Reactions: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have significant biological and chemical properties .
科学研究应用
4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one has been extensively studied for its applications in:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
作用机制
The mechanism by which 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pathways involved often include disruption of DNA synthesis, inhibition of protein kinases, and modulation of cellular signaling pathways .
相似化合物的比较
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another nitrogen-containing heterocycle with similar biological activities.
Quinoxaline-2(1H)-ones: A broader class of compounds with diverse applications in medicinal and agricultural chemistry.
Uniqueness: 4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the quinoxaline ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .
属性
CAS 编号 |
92887-67-7 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
4-ethyl-5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-3-17-9-8-16-13-11-6-4-5-7-12(11)15(18)10(2)14(13)17/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
SIDCOMABVOAPQD-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN=C2C1=C(C(=O)C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


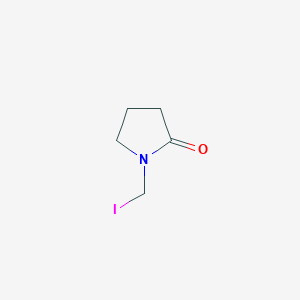
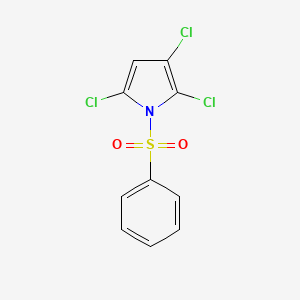
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)

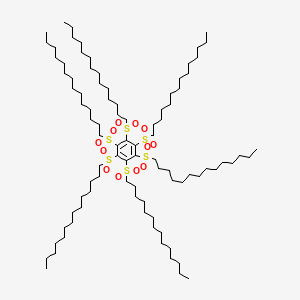
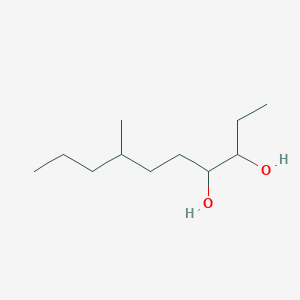
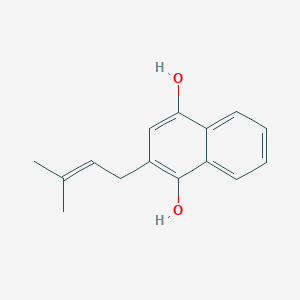
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
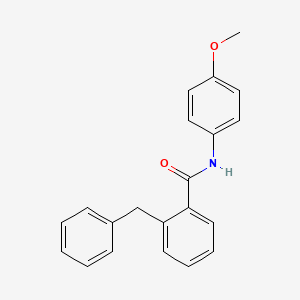
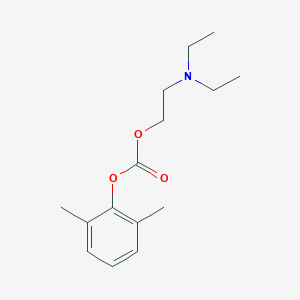
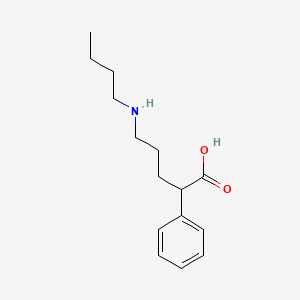

![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
